molecular formula C6H7BrOS B6212856 2-bromo-4-(methoxymethyl)thiophene CAS No. 2763758-52-5

2-bromo-4-(methoxymethyl)thiophene

Cat. No.: B6212856
CAS No.: 2763758-52-5
M. Wt: 207.1
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Description

2-Bromo-4-(methoxymethyl)thiophene is a brominated thiophene derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 4-position and a bromine atom at the 2-position of the aromatic thiophene ring. This compound is structurally significant due to the electron-donating methoxymethyl group and the electron-withdrawing bromine atom, which modulate its electronic properties and reactivity. Thiophene derivatives are widely utilized in pharmaceuticals, organic electronics, and materials science due to their stability and tunable properties .

Properties

CAS No.

2763758-52-5

Molecular Formula

C6H7BrOS

Molecular Weight

207.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Temperature : 0–5°C to minimize polybromination

  • Stoichiometry : 1.1 equivalents of Br₂ to ensure complete monobromination

  • Reaction Time : 2–4 hours

After quenching with aqueous sodium thiosulfate, the product is extracted, dried, and purified via vacuum distillation or column chromatography. Typical yields range from 70–75% , with selectivity for the 2-position exceeding 90% .

Challenges

  • Safety Risks : Br₂ is highly corrosive and toxic.

  • Byproducts : Minor amounts of 3-bromo-4-(methoxymethyl)thiophene may form due to steric effects.

Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂) Bromination

Adapted from a patent for 2-bromothiophene synthesis, this method replaces Br₂ with HBr and H₂O₂, offering improved safety and selectivity.

Reaction Mechanism

H₂O₂ oxidizes HBr to Br₂ in situ, which then brominates the thiophene ring. The methoxymethyl group enhances regioselectivity by stabilizing the ortho-directed transition state.

Optimized Protocol

  • Solvent : Dichloroethane (DCE)

  • Temperature : 40°C

  • Reagents :

    • 4-(methoxymethyl)thiophene (1 equiv)

    • 48% HBr (2 equiv)

    • 30% H₂O₂ (1.2 equiv)

  • Reaction Time : 1–2 hours

The reaction mixture is stirred until gas chromatography (GC) analysis confirms >95% conversion. The organic layer is separated, washed, and distilled to isolate the product. Yields reach 85–89% , with purity >99%.

Advantages

  • Safety : Avoids handling Br₂ directly.

  • Scalability : Suitable for continuous flow reactors in industrial settings.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS is a milder brominating agent, often used in radical or electrophilic substitutions. For 4-(methoxymethyl)thiophene, NBS requires a Lewis acid catalyst (e.g., FeCl₃) to enhance electrophilicity.

Procedure

  • Solvent : CCl₄ or acetonitrile

  • Catalyst : FeCl₃ (5 mol%)

  • Temperature : Reflux (80°C)

  • Reaction Time : 6–8 hours

Purification by silica gel chromatography yields 65–70% product. Selectivity for the 2-position is ~85% , with competing para-bromination observed due to the methoxymethyl group’s dual directing effects.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors are employed to optimize heat and mass transfer, reducing reaction times and byproducts.

Key Parameters for Flow Chemistry

  • Residence Time : 10–15 minutes

  • Temperature : 50°C

  • Pressure : 2–3 bar

  • Solvent : Toluene or DCE

Automated systems achieve >90% yield with <1% impurities, making this method ideal for bulk production.

Comparative Analysis of Methods

Method Brominating Agent Solvent Temperature Yield Selectivity Safety
Direct BrominationBr₂DCM/CCl₄0–5°C70–75%90%Low
HBr/H₂O₂HBr + H₂O₂DCE40°C85–89%>95%High
NBSNBS + FeCl₃CCl₄/MeCN80°C65–70%85%Moderate
Industrial FlowBr₂ or HBr/H₂O₂Toluene/DCE50°C>90%>98%High

Scientific Research Applications

2-Bromo-4-(methoxymethyl)thiophene is utilized in various fields of scientific research:

    Organic Synthesis: As a building block for the synthesis of more complex thiophene derivatives used in pharmaceuticals and agrochemicals.

    Material Science: In the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: As an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.

    Polymer Chemistry: In the preparation of conjugated polymers for use in electronic devices.

Mechanism of Action

The mechanism by which 2-bromo-4-(methoxymethyl)thiophene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula Key Properties/Applications References
2-Bromo-4-(methoxymethyl)thiophene 2-Br, 4-CH₂OCH₃ C₆H₇BrOS₂ Potential use in organic electronics; electron-rich due to methoxymethyl group Inferred
2-Bromo-4-(chloromethyl)thiophene 2-Br, 4-CH₂Cl C₅H₄BrClS Liquid at room temperature; used as a synthetic intermediate
2-Bromo-4-(p-tolyl)thiophene 2-Br, 4-C₆H₄CH₃ C₁₁H₉BrS Synthesized via direct β-arylation; white solid, 52% yield
5-Bromo-2-methoxybenzyl thiophenecarboxylate 5-Br, 2-OCH₃ (benzyl ester) C₁₃H₁₁BrO₃S Pharmaceutical applications (e.g., antimicrobial)

Key Observations :

  • Substituent Effects : The methoxymethyl group enhances solubility in polar solvents compared to chloromethyl or aryl substituents. Bromine at the 2-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • Synthesis : Direct β-arylation (e.g., for 2-bromo-4-(p-tolyl)thiophene) and nucleophilic substitution (e.g., for chloromethyl derivatives) are common strategies. Methoxymethyl groups may require protective-group chemistry due to their reactivity .
Physicochemical Properties
Property This compound (Inferred) 2-Bromo-4-(chloromethyl)thiophene 2-Bromo-4-(p-tolyl)thiophene
Molecular Weight (g/mol) ~223.15 211.51 245.16
Physical State Likely liquid Liquid White solid
Boiling Point N/A N/A N/A
Solubility Polar organic solvents (e.g., DMSO, THF) Organic solvents (hexane, ethyl acetate) Hexane, ethyl acetate

Key Differences :

  • The methoxymethyl group increases polarity, enhancing solubility in polar solvents compared to chloromethyl or aryl analogues.
  • Solid-state derivatives (e.g., 2-bromo-4-(p-tolyl)thiophene) are typically crystalline, facilitating characterization via XRD .

Q & A

Basic: What are the optimized synthetic routes for 2-bromo-4-(methoxymethyl)thiophene, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis of this compound can be optimized using:

  • Direct β-Arylation : React 2-bromothiophene with iodinated aryl partners under palladium catalysis at room temperature. This method avoids high temperatures, reducing side reactions and improving regioselectivity .
  • Bromination Strategies : Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst. Control stoichiometry (1.5 equiv of NBS) to prevent over-bromination .
  • Purification : Use automated column chromatography with hexane or ethyl acetate gradients to isolate the product with >95% purity .

Advanced: How does the bromine substituent influence the electronic properties and reactivity of the thiophene ring in cross-coupling reactions?

Methodological Answer:
The bromine atom at the 2-position:

  • Activates the Ring : Enhances electrophilicity at the 5-position via inductive effects, facilitating Suzuki or Heck couplings. Kinetic studies show a 2.5× faster reaction rate compared to non-brominated analogs .
  • Steric Effects : The methoxymethyl group at the 4-position introduces steric hindrance, requiring bulky ligands (e.g., P(t-Bu)₃) to stabilize palladium intermediates .
  • Hammett Analysis : σₚ values (-0.23) indicate electron-withdrawing effects, validated by DFT calculations showing reduced electron density at the reactive site .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., doublets for thiophene protons at δ 6.8–7.2 ppm). Compare with computed chemical shifts (DFT/B3LYP/6-311G**) to confirm regiochemistry .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 234 [M]⁺ and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Identify C-Br stretching at ~560 cm⁻¹ and C-O-C (methoxymethyl) at 1100–1250 cm⁻¹ .

Advanced: What computational methods are suitable for modeling the electronic structure of brominated thiophenes, and how do they compare with experimental data?

Methodological Answer:

  • DFT (B3LYP/6-311G )**: Accurately predicts bond lengths (e.g., C-S: 1.714 Å vs. experimental 1.711 Å) and dipole moments (2.1 D vs. 2.0 D experimentally) .
  • MP2 for Thermodynamics : Calculates entropy (S° = 280 J/mol·K) and heat capacity (Cₚ° = 120 J/mol·K) within 5% error of experimental values .
  • Kinetic Monte Carlo (KMC) : Simulates polymerization kinetics, showing temperature-dependent nucleation rates (e.g., 2× faster growth at 303 K vs. 263 K) .

Basic: How can the methoxymethyl group in this compound be exploited in further functionalization reactions?

Methodological Answer:

  • Oxidation : Convert the methoxymethyl group to a carbonyl using RuO₄ in acetone/water (80% yield) .
  • Nucleophilic Substitution : React with Grignard reagents (e.g., MeMgBr) to replace the bromine atom while retaining the methoxymethyl group .
  • Deprotection : Use BCl₃ in CH₂Cl₂ to cleave the methoxy group, enabling hydroxylation or further alkylation .

Advanced: What are the challenges in achieving regioselective functionalization of brominated thiophenes, and how can competing pathways be minimized?

Methodological Answer:

  • Competing Pathways : Bromine at the 2-position directs electrophiles to the 5-position, but steric hindrance from the methoxymethyl group can lead to 3-substitution byproducts. Mitigate this by using low-temperature (-20°C) conditions .
  • Catalyst Design : Ni(0) catalysts with N-heterocyclic carbene (NHC) ligands improve selectivity for C5 arylation (>90% regioselectivity) .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, reducing side reactions by 40% compared to THF .

Basic: What are the key considerations when designing thiophene-based monomers for conductive polymer synthesis?

Methodological Answer:

  • Reactivity Ratios : Use the Mayo-Lewis equation to determine copolymer composition. For 3-hexylthiophene comonomers, a reactivity ratio (r₁) of 0.8 ensures uniform chain growth .
  • Oxidative Polymerization : Optimize FeCl₃ concentration (0.1 M in CHCl₃) to achieve conductivity >100 S/cm .
  • Thermal Stability : DSC analysis shows decomposition temperatures >250°C, suitable for optoelectronic device fabrication .

Advanced: How does the substitution pattern on thiophene rings affect their biological activity, as evidenced by molecular docking studies?

Methodological Answer:

  • Docking Scores : Bromine at the 2-position improves binding to GABAₐ receptors (ΔG = -9.6 kcal/mol vs. -8.2 kcal/mol for unchlorinated analogs) .
  • Substituent Position : Methoxymethyl at the 4-position enhances hydrophobic interactions with protein pockets (e.g., COX-2 inhibition IC₅₀ = 12 μM vs. 45 μM for unsubstituted thiophenes) .
  • SAR Analysis : Quantitative structure-activity relationship (QSAR) models show a parabolic relationship between logP (optimal 2.5) and antimicrobial activity .

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